molecular formula C19H23N3O2S B12558487 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 182740-54-1

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide

Cat. No.: B12558487
CAS No.: 182740-54-1
M. Wt: 357.5 g/mol
InChI Key: UEVIPIRUWNVKLT-UHFFFAOYSA-N
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Description

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound with a complex structure that includes a diazenyl group, a butoxyphenyl group, and a sulfanylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide typically involves the following steps:

    Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-sulfanylethyl)benzamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or thiolates.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles in biological systems, while the sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Butoxyphenyl)diazenyl]aniline
  • 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(cyclohexylmethyl)aniline

Comparison

Compared to similar compounds, 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the presence of the sulfanylethyl group, which provides additional reactivity and potential for forming disulfide bonds. This makes it particularly useful in biological and medicinal applications where such interactions are important.

Properties

CAS No.

182740-54-1

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

4-[(4-butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C19H23N3O2S/c1-2-3-13-24-18-10-8-17(9-11-18)22-21-16-6-4-15(5-7-16)19(23)20-12-14-25/h4-11,25H,2-3,12-14H2,1H3,(H,20,23)

InChI Key

UEVIPIRUWNVKLT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS

Origin of Product

United States

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